(2S)-2-Amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid (2S)-2-Amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 109214-84-8
VCID: VC0017387
InChI: InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Molecular Formula: C15H26N7O14P3S
Molecular Weight: 653.4 g/mol

(2S)-2-Amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid

CAS No.: 109214-84-8

Main Products

VCID: VC0017387

Molecular Formula: C15H26N7O14P3S

Molecular Weight: 653.4 g/mol

(2S)-2-Amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid - 109214-84-8

CAS No. 109214-84-8
Product Name (2S)-2-Amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid
Molecular Formula C15H26N7O14P3S
Molecular Weight 653.4 g/mol
IUPAC Name (2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid
Standard InChI InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1
Standard InChIKey FBOLNTODBBAPDR-KEPZVFJZSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@H](CSCC[C@@H](C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Synonyms 5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate)
5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate), tetrasodium salt
5'-HCMAIT
PubChem Compound 176104
Last Modified Nov 11 2021
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